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molecular formula C8H12O6 B8551117 4-methoxycarbonyloxybut-2-enyl methyl carbonate

4-methoxycarbonyloxybut-2-enyl methyl carbonate

Cat. No. B8551117
M. Wt: 204.18 g/mol
InChI Key: YNCYZSBUDLGGQA-UHFFFAOYSA-N
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Patent
US07214673B2

Procedure details

Combine methyl chloroformate (7.04 g, 80.0 mmol) in THF (70 mL) and add dropwise to a ice-water cold solution of 2-buten-1,4-diol (majority Z form) (19.7 g, 208 mmol) and pyridine (16.5 g, 208 mmol) in THF (150 mL). Warm the mixture to room temperature and stir for 20 hours. Remove the pyridine salt by filtration and concentrate the filtrate to a residue. Dissolve the residue with CH2Cl2 and wash sequentially with 1 N HCl and brine. Dry the organic layer over Na2SO4 and concentrate the solvent in vacuo to give a residue. Purification by chromatography using hexanes: EtOAc=12:1 as the eluents give the title compound: 1H NMR (CDCl3): δ5.82–5.79 (m, 2H), 4.75 (d, J=4.8 Hz, 4H), 3.79 (s, 6H).
Quantity
7.04 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH3:5])=[O:3].[CH2:6]([OH:11])[CH:7]=[CH:8][CH2:9][OH:10].N1C=CC=CC=1>C1COCC1>[CH3:5][O:4][C:2](=[O:3])[O:10][CH2:9][CH:8]=[CH:7][CH2:6][O:11][C:2]([O:4][CH3:5])=[O:3]

Inputs

Step One
Name
Quantity
7.04 g
Type
reactant
Smiles
ClC(=O)OC
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19.7 g
Type
reactant
Smiles
C(C=CCO)O
Name
Quantity
16.5 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the pyridine salt
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to a residue
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue with CH2Cl2
WASH
Type
WASH
Details
wash sequentially with 1 N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purification by chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(OCC=CCOC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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